molecular formula C23H44O5 B1663922 1,3-Didecanoylglycerol CAS No. 17598-93-5

1,3-Didecanoylglycerol

Cat. No. B1663922
CAS RN: 17598-93-5
M. Wt: 400.6 g/mol
InChI Key: BPYWNJQNVNYQSQ-UHFFFAOYSA-N
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Description

1,3-Didecanoylglycerol, also known as 1,3-Dicaprin or 1,3-Dicaprinoylglycerol, is a type of diacylglycerol . It has an empirical formula of C23H44O5 and a molecular weight of 400.59 .


Synthesis Analysis

A complete methodology for the preparation of 1,3-DAG, including synthesis, purification, and analysis, has been described . The process involves chemically and enzymatically catalyzed acylglycerol syntheses, recrystallization, and flash chromatography for purification of partial acylglycerols .


Molecular Structure Analysis

The molecular structure of 1,3-Didecanoylglycerol is represented by the SMILES string CCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC . The molecular formula is C23H44O5 .


Chemical Reactions Analysis

The chemical reactions involved in the formation and use of 1,3-Didecanoylglycerol are complex and involve multiple factors . The lipolytic enzyme is strongly bound to the substrate monolayer, and the quantity of substrate hydrolyzed per minute depends only on the quantity of initially adsorbed lipase .


Physical And Chemical Properties Analysis

1,3-Didecanoylglycerol has a molecular weight of 400.59 . The storage temperature is -20°C .

Scientific Research Applications

Tumor Promotion in Mouse Skin

  • Scientific Field : Cancer Research
  • Application Summary : 1,3-Didecanoylglycerol has been evaluated as a complete skin tumor promoter in CD-1 mice . It is a synthetic lipid second messenger and model diacylglycerol .
  • Methods of Application : Mice were initiated with 200 nmol 7,12-dimethylbenz[a]anthracene. One week later, the mice received twice daily topical applications of 1,3-Didecanoylglycerol, 5 days/week .
  • Results : Initiated mice treated with 5 µmol 1,3-Didecanoylglycerol twice daily developed many tumors, and at 20 weeks there was a 74% tumor incidence and an average of 6.0 tumors/mouse .

Enzymatic Synthesis of 1,3-Diacylglycerols

  • Scientific Field : Lipid Biochemistry
  • Application Summary : 1,3-Didecanoylglycerol has been used in the solvent-free enzymatic synthesis of 1,3-diacylglycerols by direct esterification of glycerol with saturated fatty acids .
  • Methods of Application : A vacuum-driven air bubbling operation mode was developed and evaluated for the enzymatic synthesis of 1,3-DAG of saturated fatty acids, by direct esterification of glycerol with fatty acids in a solvent-free system .
  • Results : Some operation parameters were optimized, and 95.3% of lauric acid conversion and 80.3% of 1,3-dilaurin content was obtained after 3-h reaction at 50°C, with 5 wt% of Lipozyme RM IM (based on reactants) amount .

properties

IUPAC Name

(3-decanoyloxy-2-hydroxypropyl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYWNJQNVNYQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938727
Record name 2-Hydroxypropane-1,3-diyl didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(10:0/0:0/10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0092962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3-Didecanoylglycerol

CAS RN

17598-93-5, 53988-07-1
Record name 1,3-Didecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didecanoic acid, diester with glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,3-diyl didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didecanoic acid, diester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
RC Smart, MT Huang, AH Conney - Carcinogenesis, 1986 - academic.oup.com
12- 0 -Tetradecanoylphorbol-13 acetate (TPA) or various acyl-glycerols were applied topically to CD-I mice, and biochemical changes associated with tumor promotion in the epidermis …
Number of citations: 69 academic.oup.com
R Verger, J Rietsch, P Desnuelle - Journal of Biological Chemistry, 1977 - Elsevier
In a system free of bile salts we measured lipase hydrolysis of 1,3-didecanoylglycerol films in the presence or absence of colipase at different surface pressures. The strong, but not …
Number of citations: 105 www.sciencedirect.com
WE Momsen, JM Smaby, HL Brockman - Journal of Biological Chemistry, 1979 - Elsevier
Surface pressure-area isotherms for 1,3-didecanoyl-glycerol (dicaprin) were determined as a function of the concentration of taurodeoxycholate in the subphase. Analysis of these …
Number of citations: 21 www.sciencedirect.com
RC Smart, KJ Mills, LA Hansen, AH Conney - Cancer research, 1989 - AACR
sn-1,2-Didecanoylglycerol, a synthetic lipid second messenger and model diacylglycerol, was evaluated as a complete skin tumor promoter in CD-1 mice. In addition, sn-1,2-…
Number of citations: 35 aacrjournals.org
J Rietsch, F Pattus, P Desnuelle, R Verger - Journal of Biological Chemistry, 1977 - Elsevier
Pancreatic lipase and phospholipase A2 have been shown by the monomolecular film technique to be progressively inactivated when adsorbed at the interface of their respective …
Number of citations: 157 www.sciencedirect.com
DG Dervichian, JP Barque - Journal of Lipid Research, 1979 - ASBMB
A systematic study has shown the importance of the different factors which are concerned with the action of lipase on a substrate (1,3-didecanoylglycerol). These consist of a) the …
Number of citations: 15 www.jlr.org
RMC Dawson, RF Irvine, J Bray, PJ Quinn - Biochemical and biophysical …, 1984 - Elsevier
Intracellular phospholipases (A 2 and C types) can hydrolyse bilayer-forming phospholipids much more rapidly when diacylglycerol is added. Unsaturated long-chain diacylglycerols …
Number of citations: 188 www.sciencedirect.com
RC Smart, MT Huang, NA Monteiro-Riviere… - …, 1988 - academic.oup.com
Since sn-1,2-didecanoylglycerol mimics 12- O -tetradecanoylphorbol-13-acetate (FPA) by inducing ornithine decarboxylase activity and stimulating DNA synthesis in mouse epidermis […
Number of citations: 23 academic.oup.com
WE Momsen, HL Brockman - Journal of Biological Chemistry, 1981 - Elsevier
The kinetics of hydrolysis of 1,3-didecanoyl glycerol by pancreatic lipase were measured in monomolecular films at the air-water interface. Determination of the quantity of active …
Number of citations: 24 www.sciencedirect.com
R Verger, J Rietsch, MC Van Dam-Mieras… - Journal of Biological …, 1976 - Elsevier
The kinetic aspects of lipolysis by pancreatic lipase and phospholipase A2 from different sources have been compared using monomolecular films of short chain lipids as the substrates. …
Number of citations: 108 www.sciencedirect.com

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